Methyl 4-cyanopyrimidine-2-carboxylate

Beschreibung

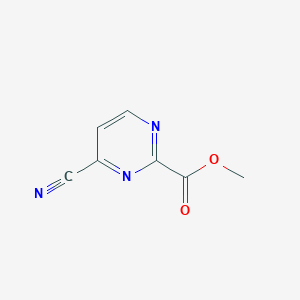

Methyl 4-cyanopyrimidine-2-carboxylate is a pyrimidine derivative characterized by a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the pyrimidine ring. This compound belongs to the ester class of organic molecules, which are widely utilized in pharmaceutical and agrochemical research due to their reactivity and ability to act as intermediates in synthesis. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records . Its structural features, particularly the electron-withdrawing cyano group, influence its physicochemical properties and reactivity, making it a candidate for further functionalization or biological studies.

Eigenschaften

Molekularformel |

C7H5N3O2 |

|---|---|

Molekulargewicht |

163.13 g/mol |

IUPAC-Name |

methyl 4-cyanopyrimidine-2-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,1H3 |

InChI-Schlüssel |

LTXBXNNGKCSMQN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=CC(=N1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-cyanopyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyanopyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-4-cyanopyrimidin-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in primäre Amine oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitril- oder Estergruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) verwendet.

Substitution: Nucleophile wie Amine, Alkohole oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion primäre Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Pyrimidinderivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methyl-4-cyanopyrimidin-2-carboxylat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es als Enzyminhibitor oder Rezeptorligand wirken, wobei es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagiert. Diese Wechselwirkungen können biologische Pfade und Prozesse modulieren, was zu therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of methyl 4-cyanopyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table compares Methyl 4-cyanopyrimidine-2-carboxylate with three analogous pyrimidine-based compounds:

Key Observations:

- In contrast, the amino group in the ethyl 2-(benzylamino) derivative introduces electron density, favoring electrophilic interactions.

- Solubility and Lipophilicity : The methyl ester group in the target compound improves lipophilicity compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which is more polar and water-soluble.

- Steric and Electronic Modifications : The fluorophenyl and sulfonyl groups in the methyl 4-(4-fluorophenyl) derivative introduce steric bulk and strong electron-withdrawing effects, which may alter binding affinity in biological targets or catalytic processes.

Reactivity and Stability

- This compound’s cyano group is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This contrasts with the chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid , which may undergo nucleophilic displacement more readily.

- The methyl ester group offers stability under neutral conditions but can be cleaved enzymatically or via hydrolysis, a property shared with other esters like the ethyl 2-(benzylamino) compound .

Biologische Aktivität

Methyl 4-cyanopyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of Biological Activities

This compound has been studied for various potential biological effects, which can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |

| Anticancer | Demonstrates anticancer effects, particularly through modulation of signaling pathways involved in cell proliferation and survival. |

| Anti-inflammatory | Shows promise in inhibiting inflammatory responses, potentially through COX-2 inhibition. |

| Neuroprotective | May offer neuroprotective effects, contributing to its therapeutic potential in neurodegenerative diseases. |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, such as cyclooxygenase (COX), which is critical for inflammatory processes .

- Cell Proliferation Modulation : It has been shown to affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies .

- Ion Channel Interaction : The compound may interact with ion channels or receptors that modulate neurotransmitter release, contributing to its neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacteria and fungi. For example, studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anticancer Properties

In vitro studies have assessed the anticancer efficacy of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong antiproliferative activity. For instance, one study reported that this compound had an IC50 value of approximately 1.5 μM against MCF-7 cells .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through assays measuring COX-2 inhibition. Results showed that this compound effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib, a standard anti-inflammatory drug .

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 and HepG2 cell lines demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The researchers utilized flow cytometry to analyze cell cycle phases and found a significant increase in the number of cells in the sub-G1 phase, indicative of apoptosis . -

Case Study on Neuroprotection :

Another investigation focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The compound was shown to reduce neuronal cell death by enhancing antioxidant enzyme activity and decreasing reactive oxygen species levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.